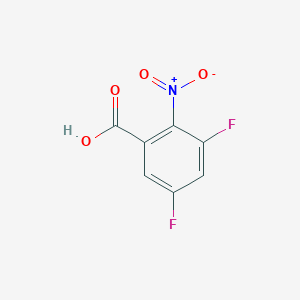

3,5-Difluoro-2-nitrobenzoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,5-difluoro-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBEWIPTYUHHZIS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382611 | |

| Record name | 3,5-difluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331765-71-0 | |

| Record name | 3,5-difluoro-2-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physical Properties of 3,5-Difluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical properties of 3,5-Difluoro-2-nitrobenzoic acid. The information is intended to support research, development, and quality control activities involving this compound.

Core Physical Properties

| Property | Value | Source |

| Chemical Structure |  | |

| Molecular Formula | C₇H₃F₂NO₄ | [1] |

| Molecular Weight | 203.10 g/mol | [2] |

| CAS Number | 331765-71-0 | [3] |

| Appearance | Solid (predicted based on related compounds) | |

| Melting Point | Data not available. For the related isomer, 4,5-Difluoro-2-nitrobenzoic acid, the melting point is 165-167 °C. | [2] |

| Boiling Point | Data not available. For the related isomer, 4,5-Difluoro-2-nitrobenzoic acid, the predicted boiling point is 349.7 ± 42.0 °C. | [2] |

| Solubility | Specific quantitative data not available. As a nitrobenzoic acid derivative, it is expected to have some solubility in polar organic solvents like alcohols and limited solubility in water. |

Experimental Protocols

The following are standard experimental methodologies for determining the key physical properties of solid organic compounds like this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0°C) is characteristic of a pure substance, while impurities tend to lower and broaden the melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating bath (e.g., a Thiele tube containing mineral oil) or a calibrated melting point apparatus with a heated metal block.

-

Heating: The apparatus is heated gradually, with the rate of heating slowed to approximately 2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting range is reported as T1-T2.

Boiling Point Determination (for solids that decompose at their boiling point, this is often determined under reduced pressure)

For solid compounds that are stable at higher temperatures, the boiling point can be determined, although it is less commonly a primary identifier than the melting point.

Methodology: Thiele Tube Method

-

Sample Preparation: A small amount of the substance is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and heated in a Thiele tube.

-

Heating and Observation: The sample is heated until a rapid and continuous stream of bubbles emerges from the inverted capillary tube. The heating is then stopped.

-

Measurement: The temperature is recorded at the moment the bubbling stops and the liquid is drawn back into the capillary tube. This temperature corresponds to the boiling point of the substance at the given atmospheric pressure.

Solubility Determination

Understanding the solubility of a compound in various solvents is essential for purification, reaction chemistry, and formulation.

Methodology: Shake-Flask Method (for quantitative analysis)

-

Preparation of Saturated Solution: An excess amount of the solid is added to a known volume of the solvent in a sealed flask. This ensures that a saturated solution is formed in the presence of undissolved solute.

-

Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (e.g., 24-72 hours) to allow the system to reach equilibrium.

-

Sample Analysis: Once equilibrium is reached, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is carefully withdrawn, filtered to remove any solid particles, and its concentration is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

-

Calculation: The solubility is then expressed as the mass of solute per volume or mass of the solvent (e.g., g/100 mL or g/100 g).

Visualized Workflow: Melting Point Determination

The following diagram illustrates the general workflow for determining the melting point of a solid organic compound using a melting point apparatus.

Caption: Workflow for determining the melting point of an organic solid.

References

An In-depth Technical Guide to 3,5-Difluoro-2-nitrobenzoic Acid (CAS: 331765-71-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-2-nitrobenzoic acid, with the CAS number 331765-71-0, is a fluorinated aromatic carboxylic acid. Its structural features, including the presence of two electron-withdrawing fluorine atoms and a nitro group, make it a valuable building block in synthetic organic chemistry. This technical guide provides a comprehensive overview of its physicochemical properties, a plausible synthetic route with a detailed experimental protocol, and its potential applications, particularly in the realm of drug discovery and medicinal chemistry. The strategic placement of the fluoro and nitro groups on the benzoic acid scaffold offers unique reactivity and potential for biological activity, positioning it as a key intermediate in the synthesis of complex molecules.

Physicochemical Properties

While specific experimental data for this compound is not extensively documented in publicly available literature, its key physicochemical properties can be predicted based on its structure and data from isomeric compounds. A summary of these properties is presented in the table below.

| Property | Value | Source |

| CAS Number | 331765-71-0 | - |

| Molecular Formula | C₇H₃F₂NO₄ | [1] |

| Molecular Weight | 203.10 g/mol | [1] |

| Predicted Monoisotopic Mass | 203.00302 Da | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Melting Point | Not available. Isomer 4,5-Difluoro-2-nitrobenzoic acid: 165 °C. Isomer 4-Fluoro-3-nitrobenzoic acid: 123-126 °C. | Inferred from related compounds |

| Boiling Point | Not available | - |

| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like ethanol, DMSO, and ethyl acetate. | Inferred from related compounds |

| Predicted XlogP | 1.5 | [1] |

Predicted Mass Spectrometry Data: [1]

| Adduct | m/z |

| [M+H]⁺ | 204.01030 |

| [M+Na]⁺ | 225.99224 |

| [M-H]⁻ | 201.99574 |

Synthesis and Experimental Protocols

Plausible Synthetic Pathway: Nitration of 3,5-Difluorobenzoic Acid

The most direct route to this compound is the electrophilic nitration of 3,5-difluorobenzoic acid. The carboxylic acid group is a meta-director; however, the strong activating and ortho,para-directing effects of the fluorine atoms, combined with steric hindrance, would likely favor the introduction of the nitro group at the 2-position.

General Experimental Protocol for Nitration

This protocol is a general procedure adapted from the synthesis of similar nitrobenzoic acid derivatives and should be optimized for the specific synthesis of this compound.

Materials:

-

3,5-Difluorobenzoic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Concentrated nitric acid (HNO₃)

-

Ice

-

Distilled water

-

Dichloromethane or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3,5-difluorobenzoic acid in a minimal amount of concentrated sulfuric acid. Cool the mixture in an ice bath to 0-5 °C.

-

Nitration: Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise to the stirred solution, maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a low temperature for a specified time. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.

-

Extraction: Extract the product from the aqueous mixture using an organic solvent such as dichloromethane or ethyl acetate.

-

Washing: Wash the organic layer with water and then with brine to remove any residual acid.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Applications in Research and Drug Development

While specific applications of this compound are not extensively reported, its structure suggests significant potential as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.

Intermediate for Active Pharmaceutical Ingredients (APIs)

The presence of multiple reactive sites on the molecule makes it an attractive starting material for the synthesis of more complex molecules. The carboxylic acid group can be readily converted to esters, amides, or acid chlorides. The nitro group can be reduced to an amine, which opens up a vast array of subsequent chemical transformations, including diazotization, acylation, and the formation of heterocyclic rings. The fluorine atoms can enhance the pharmacokinetic properties of a final drug molecule by improving metabolic stability, increasing lipophilicity, and modulating pKa.

Role in Medicinal Chemistry

Fluorinated aromatic compounds are of great interest in medicinal chemistry. The introduction of fluorine can block metabolic pathways, leading to drugs with longer half-lives. The electron-withdrawing nature of fluorine can also influence the binding affinity of a molecule to its biological target. The nitro group, apart from being a synthetic handle, can also contribute to the biological activity of a compound, with some nitroaromatic compounds exhibiting antimicrobial or antitumor properties.

Potential Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity of this compound or its direct involvement in any signaling pathways. It is primarily considered a chemical intermediate. However, based on the general properties of related compounds, some potential areas of interest for its derivatives can be hypothesized:

-

Antimicrobial Activity: Many nitroaromatic compounds exhibit antimicrobial properties. Derivatives synthesized from this acid could be screened for antibacterial or antifungal activity.

-

Enzyme Inhibition: The structural motifs present in this molecule could serve as a scaffold for the design of enzyme inhibitors, a common strategy in drug discovery.

It is important to emphasize that any biological activity would likely be associated with more complex molecules synthesized from this compound, rather than the acid itself.

Conclusion

This compound is a promising, yet underexplored, building block for organic synthesis. Its unique substitution pattern provides a platform for the creation of diverse and complex molecules with potential applications in the pharmaceutical and fine chemical industries. While detailed experimental data is currently limited, this guide provides a foundational understanding of its properties and a framework for its synthesis and potential utilization. Further research into the reactivity and applications of this compound is warranted to fully unlock its synthetic potential.

References

An In-Depth Technical Guide to 3,5-Difluoro-2-nitrobenzoic Acid: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Difluoro-2-nitrobenzoic acid is a halogenated aromatic carboxylic acid that serves as a key building block in synthetic organic chemistry. Its unique substitution pattern, featuring two electron-withdrawing fluorine atoms and a nitro group, imparts distinct reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the physicochemical properties, detailed synthetic methodologies, and notable applications of this compound in the field of drug discovery and development.

Core Properties and Data

This compound is a solid at room temperature. The presence of highly electronegative fluorine atoms and a nitro group significantly influences its chemical reactivity and physical properties.

| Property | Data |

| Molecular Formula | C₇H₃F₂NO₄ |

| Molecular Weight | 203.10 g/mol |

| CAS Number | 331765-71-0 |

| Appearance | Solid |

| Purity Specification | ≥ 96% |

| Storage | Sealed in dry, room temperature conditions |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound is through the electrophilic nitration of 3,5-difluorobenzoic acid. The electron-withdrawing nature of the fluorine atoms and the carboxylic acid group deactivates the benzene ring, necessitating strong nitrating conditions.

Experimental Protocol: Nitration of 3,5-Difluorobenzoic Acid

This protocol is adapted from established procedures for the nitration of similar deactivated aromatic systems.

Materials:

-

3,5-Difluorobenzoic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, sp. gr. 1.5)

-

Ice

-

Water (deionized)

-

50% Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice-water bath, slowly add 3,5-difluorobenzoic acid to a stirred solution of concentrated sulfuric acid.

-

Maintain the temperature between 0-10 °C and add fuming nitric acid dropwise to the mixture over a period of 30-60 minutes.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The crude this compound will precipitate as a solid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

For purification, recrystallize the crude product from a hot 50% ethanol-water mixture.

-

Dry the purified crystals under vacuum to yield the final product.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Applications in Drug Development

Halogenated and nitrated aromatic compounds are crucial building blocks in the pharmaceutical industry.[1] The fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity of a drug molecule, while the nitro group serves as a versatile handle for further chemical transformations, most commonly reduction to an amine.

While direct examples of marketed drugs synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are highly relevant to the synthesis of various classes of therapeutic agents, particularly fluoroquinolone antibiotics.[2] These synthetic antibacterial agents are known for their broad-spectrum activity.[3]

The general synthetic utility of this compound in drug development can be outlined as follows:

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (3,5-difluoro-2-aminobenzoic acid) using various reducing agents, such as catalytic hydrogenation (e.g., Pd/C with H₂) or metal-acid systems (e.g., Sn/HCl).

-

Amide Bond Formation: The resulting amino group is a key nucleophile for the formation of amide bonds, a common linkage in many drug molecules.

-

Heterocycle Synthesis: The difluoro-aminobenzoic acid derivative is a precursor for the synthesis of various heterocyclic ring systems, which are prevalent in medicinal chemistry.

Relevance to Fluoroquinolone Antibiotics

Fluoroquinolones are a class of antibiotics that act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[3] The core structure of many fluoroquinolones is built upon a substituted quinolone ring system. The synthesis of this core often involves the cyclization of a substituted aniline derivative. 3,5-Difluoro-2-aminobenzoic acid, derived from the title compound, represents a potential starting material for the construction of the quinolone scaffold.

The following diagram illustrates the mechanism of action of fluoroquinolone antibiotics, a class of drugs for which this compound is a potential synthetic precursor.

Conclusion

This compound is a valuable and reactive intermediate in organic synthesis. Its preparation via the nitration of 3,5-difluorobenzoic acid is a feasible, albeit challenging, process that requires careful control of reaction conditions. The functionalities present in this molecule make it a highly attractive starting material for the synthesis of diverse and complex molecules, with significant potential for application in the development of new pharmaceutical agents, particularly in the realm of antibacterial drugs. Further research into the derivatization of this compound is likely to yield novel molecules with interesting biological activities.

References

An In-depth Technical Guide to 3,5-Difluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,5-Difluoro-2-nitrobenzoic acid, a key chemical intermediate. The document details its chemical structure, physicochemical properties, synthesis, and reactivity, with a focus on its applications in organic synthesis and drug development.

Chemical Identity and Properties

This compound is an aromatic carboxylic acid featuring two fluorine atoms and a nitro group attached to the benzoic acid core.[1] The strategic placement of these functional groups significantly influences the molecule's reactivity and physical properties. The strong electron-withdrawing nature of the nitro group and the fluorine atoms makes the aromatic ring susceptible to nucleophilic substitution reactions and modulates the acidity of the carboxylic acid.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 331765-71-0 | [2][3][4] |

| Molecular Formula | C₇H₃F₂NO₄ | [3][5] |

| Molecular Weight | 203.1 g/mol | [3] |

| Monoisotopic Mass | 203.00302 Da | [5] |

| SMILES | C1=C(C=C(C(=C1C(=O)O)--INVALID-LINK--[O-])F)F | [5] |

| InChI | InChI=1S/C7H3F2NO4/c8-3-1-4(7(11)12)6(10(13)14)5(9)2-3/h1-2H,(H,11,12) | [5] |

| InChIKey | ZBEWIPTYUHHZIS-UHFFFAOYSA-N | [5] |

| Predicted XlogP | 1.5 | [5] |

| Physical Form | Solid | [1] |

Table 2: Predicted Collision Cross Section (CCS) Data [5]

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 204.01030 | 131.8 |

| [M+Na]⁺ | 225.99224 | 141.2 |

| [M-H]⁻ | 201.99574 | 132.6 |

| [M+NH₄]⁺ | 221.03684 | 149.7 |

| [M+K]⁺ | 241.96618 | 135.2 |

| [M+H-H₂O]⁺ | 186.00028 | 129.6 |

| [M+HCOO]⁻ | 248.00122 | 154.3 |

| [M+CH₃COO]⁻ | 262.01687 | 176.5 |

| [M+Na-2H]⁻ | 223.97769 | 137.4 |

| [M]⁺ | 203.00247 | 128.4 |

| [M]⁻ | 203.00357 | 128.4 |

Note: CCS values are predicted using CCSbase.[5]

Synthesis

The primary synthetic route to this compound involves the nitration of 3,5-Difluorobenzoic acid.[3] This electrophilic aromatic substitution reaction introduces a nitro group onto the benzene ring.

References

Solubility of 3,5-Difluoro-2-nitrobenzoic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the solubility of 3,5-Difluoro-2-nitrobenzoic acid in organic solvents. A comprehensive search of available scientific literature and databases indicates a lack of specific quantitative solubility data for this particular compound. This document, therefore, provides a qualitative assessment of its expected solubility based on its structural features and data from analogous compounds. Furthermore, it details a standardized experimental protocol for determining solubility and offers a visual representation of the experimental workflow. This guide is intended to assist researchers in estimating the solubility behavior of this compound and in designing appropriate experimental procedures for its quantitative measurement.

Introduction

This compound is a substituted aromatic carboxylic acid with potential applications in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals and other fine chemicals. Its molecular structure, featuring a carboxylic acid group, a nitro group, and two fluorine atoms, dictates its physicochemical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is crucial for its use in reaction chemistry, purification processes such as crystallization, and formulation development.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data for this compound in various organic solvents is not publicly available. Searches in scientific databases did not yield experimental values for its solubility. PubChemLite, for instance, notes that no literature data is available for this compound.

However, data for structurally related compounds such as benzoic acid, 3-nitrobenzoic acid, and 3,5-dinitrobenzoic acid can provide some insights into the expected solubility trends. For these related compounds, solubility is generally highest in polar aprotic and protic organic solvents and decreases with decreasing solvent polarity. For instance, the solubility of nitrated benzoic acid derivatives in a range of common solvents was found to follow the general order: methanol > ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water.[1]

Qualitative Solubility Assessment

Based on the functional groups present in this compound, a qualitative prediction of its solubility can be made:

-

Carboxylic Acid Group (-COOH): This group is polar and capable of both donating and accepting hydrogen bonds. This suggests good solubility in polar protic solvents (e.g., alcohols like methanol and ethanol) and polar aprotic solvents (e.g., acetone, ethyl acetate).

-

Nitro Group (-NO2): The nitro group is a strong electron-withdrawing group and is polar. Its presence is expected to contribute to the overall polarity of the molecule.

-

Fluorine Atoms (-F): The two fluorine atoms are highly electronegative and will influence the electronic distribution of the aromatic ring. While C-F bonds are polar, the overall effect on solubility can be complex. The presence of fluorine can sometimes decrease solubility in nonpolar solvents.

Considering these features, this compound is expected to be soluble in polar organic solvents such as alcohols and acetone.[2] Its solubility in non-polar solvents like toluene and alkanes is anticipated to be low.

Experimental Protocol for Solubility Determination

For researchers requiring quantitative solubility data, the following is a detailed methodology for the widely accepted shake-flask method.[3]

Principle

An excess amount of the solid solute (this compound) is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved solute in the resulting saturated solution is then determined analytically.[3]

Materials and Apparatus

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, etc.)

-

Conical flasks or vials with airtight stoppers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, typically PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure

-

Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a flask. The presence of undissolved solid is essential to ensure that a saturated solution is formed.[3]

-

Equilibration: Seal the flask to prevent solvent evaporation and place it in a constant temperature shaker. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. To confirm that equilibrium has been reached, samples can be taken at different time intervals (e.g., 24, 48, and 72 hours) until the measured solubility remains constant.[3]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sample Collection and Filtration: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the mass of the remaining solid solute is determined.

-

Spectrophotometric/Chromatographic Method: The filtered saturated solution is diluted with a known volume of the solvent to a concentration that falls within the linear range of a pre-established calibration curve. The concentration of the diluted sample is then measured using a suitable analytical technique like UV-Vis spectrophotometry or HPLC. The original solubility is calculated by accounting for the dilution factor.

-

Experimental Workflow Diagram

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the literature, a qualitative assessment based on its chemical structure suggests good solubility in polar organic solvents. For drug development and other research applications requiring precise solubility values, the experimental protocol detailed in this guide provides a robust methodology for their determination. The provided workflow diagram offers a clear visual guide for planning and executing these experiments. Future experimental work is necessary to establish a quantitative solubility profile for this compound.

References

3,5-Difluoro-2-nitrobenzoic Acid: A Technical Overview of Physical Properties and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the known physical properties of 3,5-Difluoro-2-nitrobenzoic acid, an aromatic carboxylic acid of interest in synthetic and medicinal chemistry. Due to its specific substitution pattern, this compound serves as a valuable building block in the development of novel pharmaceutical agents and other complex organic molecules. This document also outlines standardized experimental protocols for the determination of its melting point, a critical parameter for identity and purity assessment.

Physicochemical Data

The physical characteristics of a compound are fundamental to its handling, formulation, and application in research and development. While some data for this compound is available, specific experimental values for its melting point and appearance are not consistently reported in publicly available literature.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 331765-71-0 | [1][2] |

| Molecular Formula | C₇H₃F₂NO₄ | [1] |

| Molecular Weight | 203.1 g/mol | [1] |

| Melting Point | Data not available | [1][3] |

| Appearance | Data not available | |

| Purity | 96% | [4] |

Experimental Protocols for Melting Point Determination

The melting point is a crucial physical property for the characterization and purity assessment of a crystalline solid. Below are detailed methodologies for determining the melting point of a compound such as this compound using standard laboratory techniques.

Capillary Melting Point Method

This method is a widely used and accessible technique for determining the melting range of a solid.

Apparatus:

-

Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the sample of this compound is dry and in a fine powdered form. If necessary, gently grind the crystals using a mortar and pestle.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample until a small amount of the solid is collected. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be approximately 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Approximate Melting Point Determination: Heat the sample rapidly and observe the approximate temperature at which it melts. This provides a target for a more precise measurement.

-

Accurate Melting Point Determination: Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary tube with the sample. Heat the sample at a slow, controlled rate of 1-2°C per minute.

-

Data Recording: Record the temperature at which the first droplet of liquid is observed (the beginning of the melting range) and the temperature at which the entire sample has completely melted (the end of the melting range). A pure compound will typically exhibit a sharp melting range of 1-2°C.

workflow for the characterization of this compound.

Caption: Workflow for the physical characterization of this compound.

References

A Technical Guide to the ¹H and ¹³C NMR Spectra of 3,5-Difluoro-2-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Difluoro-2-nitrobenzoic acid. Due to the absence of publicly available experimental spectra for this specific compound, this document leverages established principles of NMR spectroscopy and data from analogous structures to present a comprehensive and predictive overview. This guide is intended to assist researchers in spectral interpretation, compound verification, and the advancement of drug development programs involving similar fluorinated and nitrated aromatic compounds.

Predicted NMR Data

The chemical shifts (δ) and coupling constants (J) for this compound have been predicted based on the analysis of substituent effects and comparison with structurally related molecules. The following tables summarize the anticipated quantitative data for the ¹H and ¹³C NMR spectra.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.80 - 8.10 | dd | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| H-6 | 7.50 - 7.80 | dd | ³J(H-F) ≈ 8-10 Hz, ⁴J(H-H) ≈ 2-3 Hz |

| COOH | 10.0 - 13.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) |

| C-1 (C-COOH) | 165 - 170 | t |

| C-2 (C-NO₂) | 148 - 152 | d |

| C-3 (C-F) | 160 - 165 | d |

| C-4 | 120 - 125 | t |

| C-5 (C-F) | 160 - 165 | d |

| C-6 | 115 - 120 | d |

| COOH | 168 - 172 | s |

Substituent Effects and Spectral Interpretation

The predicted NMR spectra of this compound are governed by the electronic effects of its substituents: the electron-withdrawing nitro group (-NO₂) and the two electron-withdrawing but also π-donating fluorine atoms (-F), all attached to a benzoic acid core.

The nitro group at the C-2 position is a strong deactivating group, significantly deshielding adjacent protons and carbons. The fluorine atoms at C-3 and C-5 also exert a strong deshielding effect on the directly attached carbons due to their high electronegativity. Furthermore, through-space and through-bond couplings between the fluorine atoms and nearby protons and carbons are expected, leading to characteristic splitting patterns. The carboxylic acid group at C-1 will also influence the electronic environment of the aromatic ring.

The interplay of these substituent effects is visualized in the following diagram:

Experimental Protocols

The acquisition of high-quality ¹H and ¹³C NMR spectra for this compound would typically involve the following experimental methodology.

1. Sample Preparation:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its ability to dissolve a wide range of organic acids and its relatively high boiling point.[1] Other potential solvents include deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).[1]

-

Concentration: A sample concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent is generally sufficient for obtaining good quality spectra.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2]

2. NMR Instrument and Parameters:

-

Spectrometer: A high-field NMR spectrometer, such as a 400 MHz or 500 MHz instrument, is recommended for better signal dispersion and resolution.[1][2]

-

¹H NMR Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Spectral Width: A spectral width of -2 to 16 ppm is appropriate for most organic molecules.

-

-

¹³C NMR Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum by removing C-H couplings.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

-

Spectral Width: A spectral width of 0 to 220 ppm is generally sufficient for most organic compounds.[3]

-

3. Data Processing:

-

Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum via Fourier transformation.

-

Phasing and Baseline Correction: The spectrum is phased and the baseline is corrected to ensure accurate integration and peak picking.

-

Chemical Shift Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.[1]

The following workflow diagram illustrates the general process for acquiring and interpreting the NMR spectra:

This guide provides a foundational understanding of the expected ¹H and ¹³C NMR spectra of this compound. Experimental verification is essential to confirm these predictions and to fully characterize this compound. The provided protocols offer a robust starting point for any researcher undertaking the synthesis or analysis of this and related molecules.

References

An In-depth Technical Guide to the Fourier-Transform Infrared (FT-IR) Spectroscopy of 3,5-Difluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Fourier-Transform Infrared (FT-IR) spectral data for 3,5-Difluoro-2-nitrobenzoic acid. Due to the absence of a publicly available experimental spectrum for this specific compound, this document synthesizes data from analogous structures and foundational spectroscopic principles to predict the characteristic absorption bands. Furthermore, it outlines comprehensive experimental protocols for acquiring an FT-IR spectrum of a solid sample, ensuring researchers can reliably perform this analysis.

Expected FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by the vibrational modes of its constituent functional groups: a carboxylic acid, a nitro group, carbon-fluorine bonds, and a substituted aromatic ring. The expected absorption bands, their assignments, and typical wavenumber ranges are summarized in the table below.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3300 - 2500 | Broad, Strong | O-H stretch (hydrogen-bonded) | Carboxylic Acid |

| 3100 - 3000 | Medium | C-H stretch | Aromatic Ring |

| 1710 - 1680 | Strong, Sharp | C=O stretch (conjugated) | Carboxylic Acid |

| 1600 - 1585 | Medium | C=C stretch (in-ring) | Aromatic Ring |

| 1550 - 1475 | Strong | N-O asymmetric stretch | Nitro Group |

| 1500 - 1400 | Medium | C=C stretch (in-ring) | Aromatic Ring |

| 1360 - 1290 | Strong | N-O symmetric stretch | Nitro Group |

| 1320 - 1210 | Strong | C-O stretch | Carboxylic Acid |

| 1250 - 1100 | Strong | C-F stretch | Aryl Fluoride |

| 960 - 900 | Broad, Medium | O-H out-of-plane bend | Carboxylic Acid |

| 810 - 750 | Strong | C-H out-of-plane bend | Aromatic Ring |

| ~690 | Medium | Ring bending | Aromatic Ring |

Note: The exact peak positions can be influenced by the sample's physical state, intermolecular interactions, and the specific measurement technique employed.

Detailed Experimental Protocols

The acquisition of a high-quality FT-IR spectrum for a solid compound like this compound can be achieved through several methods. The two most common and reliable techniques are the Potassium Bromide (KBr) pellet method and Attenuated Total Reflectance (ATR).

2.1. Method 1: Potassium Bromide (KBr) Pellet Transmission Spectroscopy

This traditional method involves dispersing the solid sample within a matrix of dry, IR-transparent KBr powder and pressing it into a thin, translucent pellet.

Materials and Equipment:

-

FT-IR Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet die set (e.g., 13 mm)

-

Spectroscopic grade Potassium Bromide (KBr), dried in an oven at ~110°C for at least 2-3 hours and stored in a desiccator.[1]

-

Analytical balance

-

Spatula and weighing paper

Procedure:

-

Sample Preparation: Weigh approximately 1-2 mg of this compound and 200-300 mg of dry, spectroscopic grade KBr.[1] The optimal sample-to-KBr ratio is typically between 0.2% and 1%.[2]

-

Grinding: Transfer the sample and KBr to a clean, dry agate mortar. Grind the mixture thoroughly for several minutes until a fine, homogeneous powder is obtained.[1][3] This step is critical to reduce particle size and minimize light scattering, which can cause a sloping baseline in the spectrum.[1]

-

Loading the Die: Carefully transfer a portion of the ground mixture into the pellet die, ensuring an even distribution.

-

Pressing the Pellet: Place the die into the hydraulic press. If available, connect a vacuum line to the die to remove trapped air, which can cause the pellet to be opaque.[4] Apply a pressure of 8-10 metric tons for 1-2 minutes to form a transparent or uniformly translucent pellet.[1][5]

-

Pellet Extraction: Slowly release the pressure and carefully remove the die from the press. Disassemble the die to extract the KBr pellet.

-

Spectral Acquisition: Place the pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample holder or a pure KBr pellet to account for atmospheric H₂O and CO₂, as well as any absorption from the KBr itself.[3]

-

Sample Scan: Acquire the FT-IR spectrum of the sample pellet, typically in the range of 4000-400 cm⁻¹.

2.2. Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

ATR is a modern, rapid, and non-destructive technique that requires minimal sample preparation. It is ideal for analyzing powders and solid materials directly.

Materials and Equipment:

-

FT-IR Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Spatula

-

Solvent (e.g., isopropanol or ethanol) and appropriate cleaning wipes (e.g., lint-free tissue).

Procedure:

-

ATR Crystal Cleaning: Before analysis, ensure the ATR crystal surface is impeccably clean. Wipe the crystal with a soft tissue dampened with a suitable solvent like isopropanol or ethanol and allow it to dry completely.

-

Background Scan: With the clean, empty ATR crystal in place, perform a background measurement. This will subtract any signals from the atmosphere and the ATR crystal itself from the final sample spectrum.

-

Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.

-

Applying Pressure: Use the ATR's pressure clamp to apply firm, even pressure to the sample.[6] This ensures good contact between the sample and the crystal surface, which is essential for obtaining a strong, high-quality spectrum.[7]

-

Sample Scan: Acquire the FT-IR spectrum of the sample. The typical spectral range is 4000-650 cm⁻¹.

-

Cleaning: After the measurement, release the pressure clamp, remove the bulk of the sample powder, and clean the crystal surface thoroughly as described in step 1.

Visualization of Experimental Workflow

The following diagram illustrates the generalized workflow for obtaining an FT-IR spectrum of a solid sample using either the KBr pellet or ATR method.

References

- 1. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]

- 2. eng.uc.edu [eng.uc.edu]

- 3. shimadzu.com [shimadzu.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. youtube.com [youtube.com]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. agilent.com [agilent.com]

mass spectrometry analysis of 3,5-Difluoro-2-nitrobenzoic acid

An In-depth Technical Guide to the Mass Spectrometry Analysis of 3,5-Difluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid of interest in various fields, including pharmaceutical and materials science research. Mass spectrometry is an indispensable analytical technique for the structural elucidation and quantification of such compounds. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound. Due to the limited availability of direct experimental mass spectra for this specific compound in public literature, this document leverages data from structurally similar molecules, established fragmentation principles of aromatic nitro-carboxylic acids, and predictive databases to offer a robust analytical framework.[1]

Molecular Properties and Predicted Mass-to-Charge Ratios

The foundational data for any mass spectrometry analysis begins with the precise molecular weight and the expected mass-to-charge ratios (m/z) of ions formed in the mass spectrometer. For this compound, the key properties are detailed below. The predicted m/z values for common adducts are crucial for identifying the compound in full-scan mass spectra.[1]

Table 1: Molecular Properties and Predicted Ionic Adducts of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃F₂NO₄ | PubChem[1] |

| Monoisotopic Mass | 203.00302 Da | PubChem[1] |

| Predicted Ion (Positive Mode) | Predicted m/z | Source |

| [M]⁺ | 203.00247 | PubChem[1] |

| [M+H]⁺ | 204.01030 | PubChem[1] |

| [M+Na]⁺ | 225.99224 | PubChem[1] |

| [M+K]⁺ | 241.96618 | PubChem[1] |

| [M+NH₄]⁺ | 221.03684 | PubChem[1] |

| Predicted Ion (Negative Mode) | Predicted m/z | Source |

| [M]⁻ | 203.00357 | PubChem[1] |

| [M-H]⁻ | 201.99574 | PubChem[1] |

| [M+HCOO]⁻ | 248.00122 | PubChem[1] |

| [M+CH₃COO]⁻ | 262.01687 | PubChem[1] |

Experimental Protocols

The choice of analytical technique is critical for achieving sensitive and reliable results. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are viable methods, each with specific considerations.

Protocol 1: Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS)

LC-MS is highly suitable for analyzing nitrobenzoic acids, often providing excellent sensitivity without the need for derivatization.[2][3] Negative ion mode ESI is typically preferred for carboxylic acids due to the ease of deprotonation.[4]

Table 2: Suggested LC-ESI-MS Experimental Protocol

| Parameter | Recommended Conditions |

| Sample Preparation | Dissolve standard or sample in a suitable solvent (e.g., acetonitrile or methanol) to a concentration of 1-10 µg/mL. |

| Chromatography System | Ultra-High Performance Liquid Chromatography (UFLC/UHPLC) System.[5] |

| Column | C18 reverse-phase column (e.g., Shim-pack XR-ODS, 75 mm L x 2.0 mm I.D., 2.2 µm).[5] |

| Mobile Phase A | Water with 0.1% formic acid. |

| Mobile Phase B | Acetonitrile with 0.1% formic acid. |

| Flow Rate | 0.3 - 0.5 mL/min.[5] |

| Gradient Elution | Start with 5-10% B, ramp to 95-100% B over 8-10 minutes, hold for 2 minutes, then return to initial conditions. |

| Injection Volume | 2 - 5 µL.[5] |

| Ionization Source | Electrospray Ionization (ESI), operated in negative ion mode. |

| Mass Spectrometer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass analysis. |

| Scan Range | m/z 50 - 500. |

| Capillary Voltage | 3.0 - 4.5 kV. |

| Source Temperature | 150 - 300 °C. |

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of carboxylic acids often requires a derivatization step to increase volatility and improve peak shape. Silylation is a common and effective method for this purpose.[6]

Table 3: Suggested GC-MS Experimental Protocol

| Parameter | Recommended Conditions |

| Derivatization | To a dried sample, add 50 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Heat at 70°C for 30 minutes. |

| GC System | Gas chromatograph equipped with a split/splitless injector. |

| Column | 5% Phenyl methyl siloxane capillary column (e.g., 30 m length, 0.25 mm I.D., 0.25 µm film thickness). |

| Carrier Gas | Helium at a constant flow of 1 mL/min. |

| Injector Temperature | 250 °C. |

| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min. |

| Ionization Source | Electron Ionization (EI) at 70 eV. |

| Mass Spectrometer | Quadrupole or Ion Trap. |

| Scan Range | m/z 40 - 550. |

| Source Temperature | 230 °C. |

Predicted Fragmentation Pattern

Understanding the fragmentation of this compound is key to its structural confirmation, especially in complex matrices. The fragmentation will be dictated by the molecule's functional groups: the carboxylic acid, the nitro group, and the fluorine substituents on the aromatic ring.

In negative ion mode ESI-MS/MS, the primary precursor ion will be the deprotonated molecule [M-H]⁻ at m/z 202. Collision-Induced Dissociation (CID) is expected to induce the following fragmentations:

-

Loss of CO₂: Decarboxylation is a characteristic fragmentation for deprotonated carboxylic acids, which would result in an ion at m/z 158.

-

Loss of NO₂: Cleavage of the C-N bond can lead to the loss of a neutral nitro group (46 Da), resulting in an ion at m/z 156.

In positive mode EI (typical for GC-MS), the molecular ion [M]⁺ at m/z 203 would be the initial species. Aromatic acids are known to produce relatively stable molecular ions.[7][8] Key fragmentation pathways include:

-

Loss of a hydroxyl radical (-OH): Alpha-cleavage next to the carbonyl group can lead to the loss of ·OH (17 Da), forming a stable acylium ion [M-OH]⁺ at m/z 186.[7][9]

-

Loss of a carboxyl radical (-COOH): Loss of the entire carboxylic acid group (45 Da) would yield an ion at m/z 158.[7][9]

-

Loss of a nitro group (-NO₂): The loss of ·NO₂ (46 Da) is a common pathway for nitroaromatic compounds, leading to an ion at m/z 157.[10]

Table 4: Predicted Key Fragment Ions for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure | Ionization Mode |

| 203.0 ([M]⁺) | 186.0 | ·OH | [C₇H₂F₂NO₂]⁺ | EI |

| 203.0 ([M]⁺) | 158.0 | ·COOH | [C₆H₂F₂NO]⁺ | EI |

| 203.0 ([M]⁺) | 157.0 | ·NO₂ | [C₇H₃F₂O₂]⁺ | EI |

| 202.0 ([M-H]⁻) | 158.0 | CO₂ | [C₆H₂F₂NO]⁻ | ESI (-) |

| 202.0 ([M-H]⁻) | 156.0 | NO₂ | [C₇H₂F₂O₂]⁻ | ESI (-) |

Visualized Workflows and Pathways

Diagrams are essential for visualizing experimental processes and molecular transformations.

Caption: General LC-MS Experimental Workflow.

Caption: Predicted Fragmentation Pathway (EI Mode).

References

- 1. PubChemLite - this compound (C7H3F2NO4) [pubchemlite.lcsb.uni.lu]

- 2. Determination of five nitrobenzoic acids in groundwater by solid-phase extraction and liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]

- 5. lcms.cz [lcms.cz]

- 6. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GCMS Section 6.12 [people.whitman.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

A-Z Guide to 3,5-Difluoro-2-nitrobenzoic Acid: Reactivity with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of 3,5-Difluoro-2-nitrobenzoic acid, a key building block in modern medicinal chemistry and materials science. The unique arrangement of its substituents—two fluorine atoms, a nitro group, and a carboxylic acid on an aromatic ring—creates a highly activated system for nucleophilic aromatic substitution (SNAr), enabling the synthesis of a diverse array of complex molecules.

Core Principles of Reactivity

The reactivity of this compound is dominated by the principles of nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step is the initial attack of the nucleophile on the electron-deficient aromatic ring.[1][2]

Key Structural Features Influencing Reactivity:

-

Electron-Withdrawing Groups: The potent electron-withdrawing nature of the nitro group (-NO₂) at the C2 position, combined with the inductive effects of the two fluorine atoms at C3 and C5, severely depletes the electron density of the aromatic ring. This activation is crucial for facilitating the attack by a nucleophile.[3]

-

Leaving Groups: Fluorine atoms are excellent leaving groups in SNAr reactions. This is because the rate-determining step is the nucleophilic attack on the ring; the high electronegativity of fluorine creates a strong dipole at the C-F bond, making the carbon atom highly electrophilic and susceptible to attack.[1][4]

-

Regioselectivity: Nucleophilic attack occurs preferentially at the positions ortho or para to the strongest electron-withdrawing group, as this allows the resulting negative charge in the intermediate to be stabilized by resonance.[2][3] In this compound, the C3 position is ortho to the C2-nitro group. Consequently, nucleophiles will selectively attack the C3 carbon, leading to the displacement of the C3-fluoride.

Reactivity with Common Nucleophiles

The activated nature of this compound allows it to react with a wide range of nucleophiles, including those based on oxygen, nitrogen, and sulfur.

Reactions with Oxygen Nucleophiles

Alkoxides and phenoxides readily displace the C3-fluoride to form the corresponding ether derivatives. These reactions are typically performed in a polar aprotic solvent in the presence of a base to deprotonate the nucleophile.

Table 1: Representative Reactions with O-Nucleophiles

| Nucleophile | Base/Solvent | Temp. (°C) | Product | Yield (%) |

| Sodium Methoxide | NaH / DMF | 25 | 3-Methoxy-5-fluoro-2-nitrobenzoic acid | 95 |

| Sodium Phenoxide | K₂CO₃ / DMSO | 80 | 3-Phenoxy-5-fluoro-2-nitrobenzoic acid | 88 |

| Potassium Hydroxide | KOH / H₂O, Dioxane | 100 | 3-Hydroxy-5-fluoro-2-nitrobenzoic acid | 75 |

Experimental Protocol: Synthesis of 3-Methoxy-5-fluoro-2-nitrobenzoic acid

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF, 20 mL). Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq) portion-wise to the stirred DMF.

-

Nucleophile Addition: Slowly add methanol (0.32 g, 10 mmol, 1.0 eq) to the suspension. Stir for 15 minutes at 0 °C to allow for the formation of sodium methoxide.

-

Substrate Addition: Dissolve this compound (2.03 g, 10 mmol, 1.0 eq) in a minimal amount of DMF and add it dropwise to the reaction mixture.

-

Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 16 hours. Monitor reaction progress by TLC.

-

Workup: Upon completion, carefully pour the reaction mixture into ice-cold water (100 mL) and acidify to pH ~2 with 1M HCl.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient) to yield the final product.

Reactions with Nitrogen Nucleophiles

Primary and secondary amines are excellent nucleophiles for this substrate, leading to the formation of various N-aryl derivatives. These reactions are fundamental in pharmaceutical synthesis. A base is often required to neutralize the HF by-product.

Table 2: Representative Reactions with N-Nucleophiles

| Nucleophile | Base/Solvent | Temp. (°C) | Product | Yield (%) |

| Benzylamine | DIPEA / DMSO | 90 | 3-(Benzylamino)-5-fluoro-2-nitrobenzoic acid | 92 |

| Piperidine | K₂CO₃ / ACN | 80 | 3-(Piperidin-1-yl)-5-fluoro-2-nitrobenzoic acid | 96 |

| Aniline | Et₃N / NMP | 110 | 3-(Phenylamino)-5-fluoro-2-nitrobenzoic acid | 85 |

Experimental Protocol: Synthesis of 3-(Piperidin-1-yl)-5-fluoro-2-nitrobenzoic acid

-

Setup: In a 100 mL round-bottom flask, combine this compound (2.03 g, 10 mmol), potassium carbonate (K₂CO₃, 2.76 g, 20 mmol), and acetonitrile (ACN, 40 mL).

-

Nucleophile Addition: Add piperidine (0.94 g, 11 mmol, 1.1 eq) to the suspension.

-

Reaction: Fit the flask with a reflux condenser and heat the mixture to 80 °C. Maintain stirring for 8 hours. Monitor the reaction by TLC or LC-MS.

-

Workup: After cooling to room temperature, filter the mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in ethyl acetate (50 mL) and wash with 1M HCl (2 x 20 mL) and then brine (20 mL). Dry the organic layer over MgSO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization from ethanol/water.

Reaction Mechanisms and Experimental Workflow

The SNAr reaction proceeds through a well-defined pathway involving a stabilized anionic intermediate.

A typical experimental workflow for these reactions is systematic, ensuring reproducibility and high yields.

Conclusion

This compound is a versatile and highly reactive substrate for nucleophilic aromatic substitution. The strong activation provided by the nitro and fluoro substituents, coupled with the predictable regioselectivity of the reaction, makes it an invaluable tool for synthetic chemists. By carefully selecting the nucleophile and optimizing reaction conditions, a vast chemical space becomes accessible, paving the way for the discovery and development of novel pharmaceuticals and advanced materials.

References

- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 2. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. youtube.com [youtube.com]

electrophilicity of the aromatic ring in 3,5-Difluoro-2-nitrobenzoic acid

An In-depth Technical Guide on the Electrophilicity of the Aromatic Ring in 3,5-Difluoro-2-nitrobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic properties and reactivity of the aromatic ring in this compound. The presence of three potent electron-withdrawing groups—two fluorine atoms, a nitro group, and a carboxylic acid function—renders the aromatic system exceptionally electron-deficient. This document elucidates the cumulative inductive and resonance effects of these substituents, quantitatively assesses their impact using Hammett constants, and explores the resulting reactivity, particularly its high susceptibility to nucleophilic aromatic substitution (NAS). Detailed experimental considerations for synthesis and characterization, along with mechanistic pathways, are presented to serve as a valuable resource for professionals in chemical research and pharmaceutical development.

Introduction: The Electronic Landscape of a Highly Substituted Aromatic Ring

This compound is a polysubstituted aromatic compound whose reactivity is dominated by the powerful electronic influence of its functional groups. The electrophilicity of an aromatic ring is a measure of its ability to accept electrons. In typical aromatic systems like benzene, the delocalized π-electron cloud makes the ring nucleophilic, predisposing it to electrophilic aromatic substitution (EAS). However, the attachment of strong electron-withdrawing groups (EWGs) reverses this characteristic. These groups deplete the electron density of the π-system, severely deactivating the ring towards electrophiles and simultaneously increasing its electrophilicity, making it a prime target for attack by nucleophiles.

The subject molecule, this compound, is a quintessential example of such an electron-poor aromatic system. The synergistic effect of the ortho-nitro group, two meta-positioned fluorine atoms, and the carboxylic acid group creates a highly electrophilic aromatic core, which is a valuable synthon for the construction of complex molecular architectures in medicinal chemistry and materials science.

Analysis of Substituent Electronic Effects

The overall electrophilicity of the aromatic ring is a composite of the individual electronic contributions from each substituent. These effects are broadly categorized as inductive effects (transmitted through sigma bonds) and resonance (or mesomeric) effects (transmitted through the π-system).

-

Nitro Group (-NO₂): The nitro group is one of the most powerful EWGs. It exerts a strong electron-withdrawing inductive effect (-I) and a strong electron-withdrawing resonance effect (-M). Its presence significantly reduces the electron density across the entire ring.

-

Fluorine Atoms (-F): As the most electronegative element, fluorine exhibits a potent -I effect. While it possesses lone pairs that can be donated to the ring via a +M (resonance) effect, its high electronegativity causes the orbitals to be poorly matched in energy with the aromatic π-system, making the inductive withdrawal the dominant interaction. Halogens are therefore deactivating groups in EAS.

-

Carboxylic Acid Group (-COOH): This group also functions as an EWG through both inductive (-I) and resonance (-M) effects, further contributing to the electron deficiency of the ring.

The collective impact of these groups is a substantial polarization of the aromatic ring, making the ring carbons electrophilic and susceptible to nucleophilic attack.

Caption: Inductive (-I) and Mesomeric (-M) effects of substituents.

Quantitative Assessment: Hammett Substituent Constants

The Hammett equation provides a quantitative framework for evaluating the electronic influence of substituents on the reactivity of aromatic compounds. The substituent constant, σ, measures the electron-donating or electron-withdrawing ability of a group. Positive σ values indicate an electron-withdrawing character, which increases the acidity of benzoic acid (the reference reaction) and deactivates the ring for EAS.

The table below summarizes the Hammett constants for the substituents present in this compound.[1][2] The constants confirm the strong electron-withdrawing nature of all attached groups.

| Substituent | Position | Hammett Constant (σ) | Electronic Effect |

| -NO₂ | meta | +0.710 | Strongly withdrawing |

| para | +0.778 | Strongly withdrawing | |

| -F | meta | +0.337 | Withdrawing |

| para | +0.062 | Weakly withdrawing | |

| -COOH | meta | +0.37 | Withdrawing |

| para | +0.45 | Withdrawing | |

| Data sourced from established literature values for substituted benzoic acids.[1] |

Given the substitution pattern, the cumulative effect on any given ring position is substantial, leading to a highly deactivated system for electrophilic attack but a highly activated one for nucleophilic attack.

Reactivity of the Aromatic Ring

Electrophilic Aromatic Substitution (EAS)

EAS reactions on this compound are exceedingly unfavorable. The presence of three powerful deactivating groups makes the ring a very poor nucleophile.[3] Forcing conditions that might promote reactions like nitration or halogenation would likely lead to decomposition rather than substitution. The nitro group is a meta-director, but its directing influence is largely irrelevant as the ring is already heavily substituted and deactivated.[4][5]

Nucleophilic Aromatic Substitution (NAS)

The key feature of this molecule's reactivity is its high susceptibility to NAS. The electron-deficient nature of the ring allows it to be readily attacked by nucleophiles (e.g., alkoxides, amines, thiolates). The reaction typically proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized intermediate known as a Meisenheimer complex.

For NAS to occur, a suitable leaving group must be present. In this molecule, the fluorine atoms are excellent leaving groups in NAS reactions, a property enhanced by the activating presence of the ortho-nitro group.[6] A nucleophile would preferentially attack the carbon atoms bearing the fluorine atoms (C3 or C5).

Caption: General workflow for Nucleophilic Aromatic Substitution (NAS).

Experimental Protocols and Data

While specific experimental protocols for reactions on this compound itself are not widely published, methodologies for analogous compounds provide a reliable blueprint.

Synthesis of Fluoronitrobenzoic Acids

The synthesis of substituted fluoronitrobenzoic acids often involves the nitration of a corresponding fluorinated precursor.

Example Protocol: Nitration of a Dihalogenated Benzoic Acid A general procedure for nitration, such as that used to synthesize 3-chloro-2,4-difluoro-5-nitrobenzoic acid from 3-chloro-2,4-difluorobenzoic acid, involves the following steps:[7]

-

Reaction Setup: The starting fluorobenzoic acid derivative is added to concentrated sulfuric acid in a reaction vessel equipped with a stirrer and a cooling bath.

-

Nitration: Concentrated nitric acid is added dropwise to the solution while maintaining a low temperature (e.g., 0-10 °C) to control the exothermic reaction.

-

Reaction Monitoring: The reaction is stirred at a controlled temperature for several hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured onto crushed ice, causing the nitrated product to precipitate.

-

Purification: The crude product is collected by filtration, washed with cold water to remove residual acid, and then purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water).

This approach highlights that nitration is feasible despite the deactivating effects of halogens and a carboxyl group, though conditions must be carefully controlled.[7]

Spectroscopic Data

Characterization of this compound relies on standard spectroscopic techniques. While a dedicated public spectrum for this exact isomer is sparse, data from closely related isomers and precursors can be used for comparison.

| Technique | Expected Features for this compound |

| ¹H NMR | Two aromatic protons would appear as distinct multiplets in the downfield region (δ 7.5-8.5 ppm), showing coupling to each other and to the fluorine atoms. The carboxylic acid proton would be a broad singlet further downfield (δ >10 ppm). |

| ¹³C NMR | Aromatic carbons would appear in the δ 110-160 ppm range. Carbons directly attached to fluorine would show large C-F coupling constants. The carbonyl carbon would be found around δ 165-170 ppm. |

| ¹⁹F NMR | A single resonance would be expected for the two equivalent fluorine atoms, likely appearing as a multiplet due to coupling with the aromatic protons. |

| IR Spectroscopy | Characteristic absorptions would include a broad O-H stretch (~2500-3300 cm⁻¹), a C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches for the nitro group (~1530 and ~1350 cm⁻¹), and C-F stretches (~1100-1300 cm⁻¹).[8][9] |

Applications in Drug Development and Organic Synthesis

The highly electrophilic nature of the aromatic ring makes this compound and similar compounds valuable building blocks. They serve as scaffolds for introducing a difluoro-nitro-aryl moiety into a larger molecule. The functional groups offer multiple handles for subsequent transformations:

-

NAS Reactions: The fluorine atoms can be displaced by various nucleophiles to build complex structures.[10]

-

Carboxylic Acid Derivatization: The -COOH group can be converted to esters, amides, or acid chlorides, enabling peptide couplings or the formation of other key linkages.[10]

-

Nitro Group Reduction: The -NO₂ group can be reduced to an amine (-NH₂), which is a versatile functional group for further derivatization, such as diazotization or amide bond formation.[10]

This trifecta of reactivity allows for a modular and strategic approach to the synthesis of novel pharmaceutical agents and functional materials.

Caption: Synthetic utility of this compound.

Conclusion

The aromatic ring of this compound is characterized by a profound electron deficiency, making it a powerful electrophile. This property is a direct consequence of the cumulative electron-withdrawing capabilities of its nitro, fluoro, and carboxylic acid substituents. While this renders the molecule inert to traditional electrophilic aromatic substitution, it activates it for versatile and synthetically useful nucleophilic aromatic substitution reactions. The strategic placement of multiple reactive sites makes this compound and its analogues highly valuable intermediates for the synthesis of complex, functionalized molecules tailored for applications in pharmacology and materials science. A thorough understanding of its electronic nature is paramount for its effective utilization in advanced chemical synthesis.

References

- 1. Hammett equation - Wikipedia [en.wikipedia.org]

- 2. Hammett substituent constants [stenutz.eu]

- 3. Reactivity and Polarity of 3-Nitrobenzoic acid_Chemicalbook [chemicalbook.com]

- 4. ijrti.org [ijrti.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. nbinno.com [nbinno.com]

Navigating the Safe Handling of 3,5-Difluoro-2-nitrobenzoic Acid: A Technical Guide

Disclaimer: A specific Safety Data Sheet (SDS) for 3,5-Difluoro-2-nitrobenzoic acid (CAS: 331765-71-0) was not publicly available at the time of this writing. The following guide has been compiled using data from structurally similar compounds, including other difluoronitrobenzoic acids and related nitroaromatic compounds. This information is intended for guidance purposes only and should not be considered a substitute for a compound-specific SDS. Researchers, scientists, and drug development professionals must obtain and consult the official SDS from their supplier before handling, storing, or using this compound.

Introduction

This compound is a halogenated nitroaromatic carboxylic acid with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals. The presence of two electronegative fluorine atoms and a nitro group on the benzoic acid backbone suggests that this compound may possess hazardous properties requiring careful handling and storage. This technical guide provides a comprehensive overview of the anticipated safety considerations, handling procedures, and emergency responses based on data from analogous chemical structures.

Hazard Identification and Classification

Based on the safety data for structurally related compounds, this compound is anticipated to be classified as a hazardous chemical. The primary hazards are expected to be skin irritation, serious eye irritation, and potential respiratory irritation.

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |

This classification is extrapolated from data on similar compounds and requires verification with a product-specific SDS.

Physical and Chemical Properties

Quantitative data on the physical and chemical properties of this compound are limited. The following table presents available information and estimates based on related compounds.

Table 2: Physical and Chemical Properties

| Property | Value | Source/Analogy |

| Molecular Formula | C₇H₃F₂NO₄ | - |

| Molecular Weight | 203.10 g/mol | - |

| Appearance | Solid (form and color not specified) | General for similar compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Not available | - |

Handling and Storage

Safe handling and storage practices are crucial to minimize exposure and ensure laboratory safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of personal protection. The following PPE is generally recommended:

Table 3: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification |

| Eye/Face Protection | Safety glasses with side-shields or goggles. |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator may be necessary. |

Safe Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Spill and Leak Procedures: In case of a spill, avoid generating dust. Sweep up the spilled solid and place it in a suitable container for disposal.

Storage

-

Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Incompatibilities: Keep away from strong oxidizing agents.

First Aid Measures

In the event of exposure, immediate first aid is essential.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |